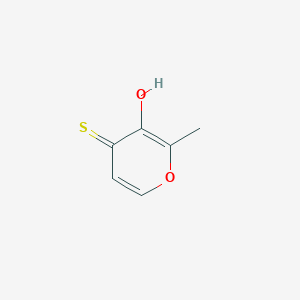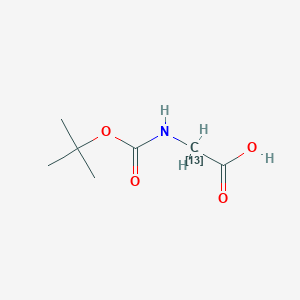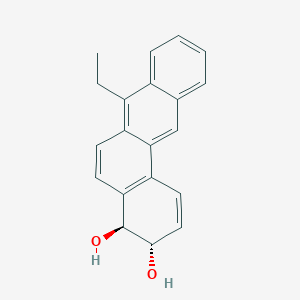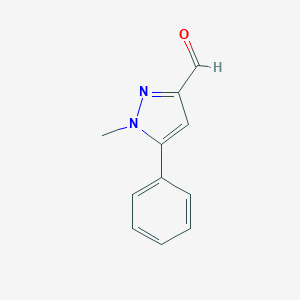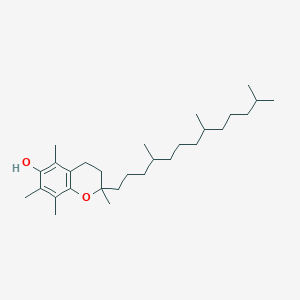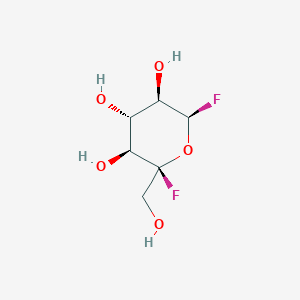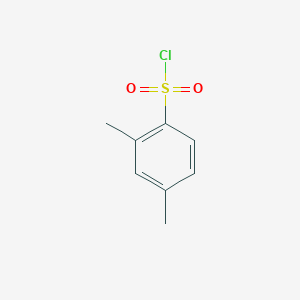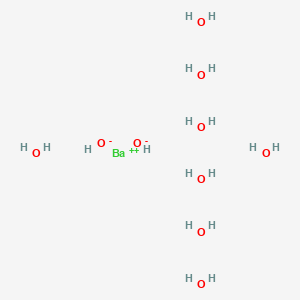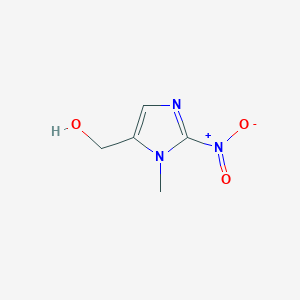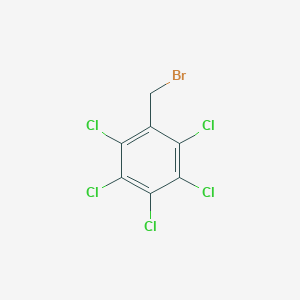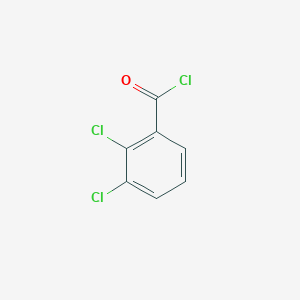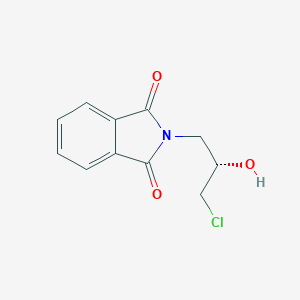
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
Descripción general
Descripción
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound with notable significance in medicinal chemistry due to its incorporation into various synthetic and biological studies. The interest in such molecules stems from their potential in drug discovery and design, leveraging their unique structural and chemical properties.
Synthesis Analysis
The synthesis of isoindoline derivatives, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, often involves strategies to construct the isoindoline scaffold efficiently. Cyclocarbonylative Sonogashira coupling presents a valuable route for constructing isoindoline structures by reacting suitable alcohols and amides, highlighting the atom-economic synthesis of such compounds (Albano & Aronica, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Optoelectronic Properties : Novel derivatives of isoindoline-1,3-dione, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, have been synthesized and studied for their optoelectronic properties. These compounds exhibit high thermal stability and fluorescent properties, useful in material science applications (Mane, Katagi, & Melavanki, 2019).
Green Catalysis : Isoindoline-1,3-dione derivatives have been synthesized using environmentally friendly methods, such as the Water Extract of Onion Peel Ash (WEOPA) method. This approach avoids harmful reagents and offers a sustainable method for producing these compounds (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).
Heterogeneous Catalysis : Functionalized isoindoline-1,3-dione derivatives have been used to create magnetic nanoparticles for catalyzing the synthesis of 4H-pyran derivatives. This method provides an efficient and environmentally friendly approach for organic synthesis (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).
Medicinal Chemistry and Biological Applications
Antimicrobial Activity : Certain isoindoline-1,3-dione derivatives have demonstrated antimicrobial activities, indicating their potential as therapeutic agents (Ghabbour & Qabeel, 2016).
Inhibitors for Enzymes : Isoindoline-1,3-dione derivatives have been found to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme relevant in agricultural chemistry for weed control. These compounds show promise as herbicides (He, Dong, Lin, Wang, Zheng, Chen, Hao, Yang, & Yang, 2019).
Molecular Docking and Inhibitory Activity : Isoindoline-1,3-dione derivatives have been synthesized and analyzed for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease research. Their structure and inhibitory activity have been studied using techniques like molecular docking (Andrade-Jorge, Bribiesca-Carlos, Martínez-Martínez, Soriano-Ursúa, Padilla-Martínez, & Trujillo-Ferrara, 2018).
Crystallography and Theoretical Studies
Crystal Structure Analysis : The crystal structure of various isoindoline-1,3-dione derivatives has been characterized, providing insights into their molecular conformation and potential interactions (Evecen, Duru, Tanak, & Agar, 2016).
DFT Computational Studies : Density Functional Theory (DFT) has been employed to study the electronic and structural properties of isoindoline-1,3-dione derivatives, aiding in the understanding of their chemical behavior and stability (Duru, Evecen, Tanak, & Ağar, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione | |
CAS RN |
148857-42-5 | |
| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
